molecular formula C18H16N4S B5772141 1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea

1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea

Cat. No.: B5772141
M. Wt: 320.4 g/mol
InChI Key: KXILBXSASVCNPW-UHFFFAOYSA-N
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Description

1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylamino group, a phenyl group, a pyridinyl group, and a thiourea moiety. The combination of these functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea typically involves the reaction of 4-aminodiphenylamine with 2-pyridinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can vary, with common choices being ethanol or methanol. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protoporphyrinogen oxidase, which is crucial in the biosynthesis of heme.

    Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of herbicides and pesticides, leveraging its inhibitory effects on specific enzymes in plants.

Mechanism of Action

The mechanism of action of 1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea involves its interaction with molecular targets such as enzymes. For instance, as a protoporphyrinogen oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition disrupts the biosynthesis of heme, leading to the accumulation of toxic intermediates and ultimately causing cell death. The compound’s ability to form hydrogen bonds and π-π stacking interactions with the enzyme’s active site is crucial for its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylamino)phenyl]-3-pyridin-2-ylthiourea
  • 1-[4-(Ethylamino)phenyl]-3-pyridin-2-ylthiourea
  • 1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylurea

Uniqueness

1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to its analogs, this compound exhibits higher potency as an enzyme inhibitor and greater selectivity towards its molecular targets. Additionally, its structural features allow for more versatile chemical modifications, making it a valuable scaffold for the development of new therapeutic agents and agrochemicals.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-pyridin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c23-18(22-17-8-4-5-13-19-17)21-16-11-9-15(10-12-16)20-14-6-2-1-3-7-14/h1-13,20H,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXILBXSASVCNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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